Ac-D-Cys(Trt)-OH

Peptide Synthesis Stereochemistry Quality Control

Synthesizing disulfide-rich therapeutic peptides requires stereochemically pure, orthogonal-protected cysteine derivatives. Substituting Ac-D-Cys(Trt)-OH with L-enantiomers or alternate protecting groups alters proteolytic stability and disulfide formation regioselectivity. - D-configuration: Essential for etelcalcetide activity and peptide half-life extension. - Trt (trityl) protection: Acid-labile, orthogonal to Fmoc/Acm for multi-disulfide peptides (e.g., linaclotide). - Reliable supply: Consistent enantiomeric excess, TFA-labile for final deprotection.

Molecular Formula C24H23NO3S
Molecular Weight 405.5 g/mol
Cat. No. B12282517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-D-Cys(Trt)-OH
Molecular FormulaC24H23NO3S
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C24H23NO3S/c1-18(26)25-22(23(27)28)17-29-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,25,26)(H,27,28)/t22-/m1/s1
InChIKeyKCVPASSMLHHOIF-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-D-Cys(Trt)-OH: Protected Cysteine Building Block


Ac-D-Cys(Trt)-OH (N-Acetyl-S-trityl-D-cysteine) is a chiral amino acid derivative widely used as a building block in solid-phase peptide synthesis (SPPS). It features an acetyl-protected α-amino group and a trityl (Trt)-protected sulfhydryl side chain, with the D-configuration conferring distinct stereochemical properties . The compound has molecular formula C24H23NO3S and molecular weight 405.5 g/mol . Its protected thiol group remains stable during Fmoc-based SPPS elongation and is cleaved under standard acidic conditions (e.g., TFA) at the final deprotection stage, making it a valuable component for synthesizing peptides containing free cysteine residues or requiring regioselective disulfide formation .

Ac-D-Cys(Trt)-OH: Why Substitution Fails


Direct substitution of Ac-D-Cys(Trt)-OH with its L-enantiomer (Ac-Cys(Trt)-OH) or with differently protected cysteine derivatives (e.g., Fmoc-D-Cys(Trt)-OH, Boc-D-Cys(Trt)-OH, or Cys(Acm)) is not scientifically equivalent. The D-configuration imparts resistance to proteolytic degradation, a critical attribute for therapeutic peptide stability [1]. The Trt protecting group provides acid-lability orthogonal to base-labile N-protecting groups (e.g., Fmoc) and to S-protecting groups like Acm, enabling regioselective disulfide bond formation in multi-cysteine peptides [2]. Furthermore, Trt-protected cysteine is prone to racemization under certain coupling conditions, necessitating optimized protocols that differ from those used for other protected amino acids [3]. These compound-specific properties preclude simple in-class substitution and underscore the need for targeted procurement.

Ac-D-Cys(Trt)-OH: Scientific Evidence


Enantiomeric Purity of D-Cysteine

The D-configuration of Ac-D-Cys(Trt)-OH is essential for its intended biological and structural functions. The closely related derivative Fmoc-D-Cys(Trt)-OH, which shares the same D-Cys(Trt) core, is supplied with enantiomeric purity ≥99.5% (a/a) as verified by HPLC . This high stereochemical purity ensures that the D-enantiomer is not contaminated with the L-form, which could compromise peptide activity or lead to off-target effects.

Peptide Synthesis Stereochemistry Quality Control

Protease Resistance with D-Amino Acids

Peptides containing D-amino acids are generally resistant to proteolytic degradation by natural proteases, which exhibit stereospecificity for L-amino acids. In a comparative study, all-D-amino acid peptides were completely protease-resistant, whereas their L-analogues were readily degraded [1]. This class-level advantage translates to enhanced in vivo stability for therapeutic peptides incorporating Ac-D-Cys(Trt)-OH.

Peptide Therapeutics Protease Resistance D-Amino Acids

Trt-Mediated Regioselective Disulfide Formation

The Trt group is acid-labile, while Acm is stable to acid but removable by oxidative conditions. This orthogonality allows for stepwise, regioselective formation of multiple disulfide bonds in complex peptides like linaclotide. Patents describe using combinations of Trt and Acm protecting groups to achieve correct disulfide connectivity in peptides containing multiple cysteine residues [1].

Peptide Synthesis Disulfide Bonds Orthogonal Protection

Racemization of Trt-Protected Cysteine

Cysteine residues protected with Trt are prone to racemization during SPPS. Under standard conditions (HCTU/DIEA in DMF), racemization reaches 8.0%. However, using a weaker base like 2,4,6-trimethylpyridine (TMP) reduces racemization to 1.3%, and carbodiimide activation (DIC/HOBt) reduces it to 0.1% [1]. This data highlights the importance of optimized coupling protocols when using Ac-D-Cys(Trt)-OH.

Peptide Synthesis Racemization Coupling Optimization

Ac-D-Cys(Trt)-OH: Validated Applications


Etelcalcetide Synthesis

Ac-D-Cys(Trt)-OH is a critical building block in the liquid-phase synthesis of etelcalcetide, an FDA-approved calcimimetic agent. The peptide sequence contains a D-cysteine residue that forms a disulfide bond with an L-cysteine, and the N-terminus is acetylated. Patents describe the use of N-Ac-D-Cys(Trt)-OH as the N-terminal building block, which is coupled using DIC/HOSu/DIPEA to construct the fully protected heptapeptide intermediate [1]. The D-configuration of the cysteine residue is essential for the biological activity of etelcalcetide, highlighting the necessity of stereochemically pure Ac-D-Cys(Trt)-OH for this pharmaceutical synthesis.

Development of Protease-Resistant Therapeutic Peptides

Incorporation of D-amino acids, including D-cysteine, is a well-established strategy to enhance the proteolytic stability of therapeutic peptides. Peptides containing D-amino acids resist degradation by natural proteases, extending their half-life in biological systems [2]. Ac-D-Cys(Trt)-OH enables the introduction of a protected D-cysteine residue at any position during SPPS, facilitating the design of metabolically stable peptide drug candidates. This application is particularly relevant for oral peptide therapeutics and peptide hormones requiring prolonged activity.

Regioselective Synthesis of Disulfide-Rich Bioactive Peptides

The Trt protecting group on Ac-D-Cys(Trt)-OH is orthogonal to other common cysteine protecting groups like Acm and StBu. This orthogonality permits the sequential formation of multiple disulfide bonds in complex peptides such as linaclotide and conotoxins [3]. For instance, linaclotide contains three disulfide bonds that must be formed in a specific pattern; patents describe using Trt-protected cysteines in combination with Acm or StBu groups to achieve regioselective oxidation. Ac-D-Cys(Trt)-OH is therefore indispensable for the synthesis of disulfide-rich peptides with defined tertiary structures.

Technical Documentation Hub

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